An In-depth Technical Guide to 2-Cyclohexylacetamide: Chemical Properties and Structure
An In-depth Technical Guide to 2-Cyclohexylacetamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Cyclohexylacetamide. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this molecule.
Chemical Identity and Physical Properties
2-Cyclohexylacetamide, also known as cyclohexaneacetamide, is a primary amide derivative of cyclohexaneacetic acid. It possesses a molecular formula of C₈H₁₅NO and a molecular weight of approximately 141.21 g/mol .[1] The fundamental chemical identifiers and physical properties are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | 2-Cyclohexylacetamide | N/A |
| Synonyms | Cyclohexaneacetamide | [1] |
| CAS Number | 1503-87-3 | [1] |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| Boiling Point | 301.3 °C at 760 mmHg | [2] |
| Density | 0.975 g/cm³ | [2] |
| Melting Point | 101-103 °C (for the isomer N-Cyclohexylacetamide) | [3][4] |
Structural Information
The chemical structure of 2-Cyclohexylacetamide consists of a cyclohexyl ring attached to an acetamide group at the second carbon position. The connectivity of the atoms can be represented by the SMILES string: NC(CC1CCCCC1)=O.[1]
Molecular Structure
Caption: 2D Chemical Structure of 2-Cyclohexylacetamide.
Spectroscopic Data (Predicted)
Experimental spectroscopic data for 2-Cyclohexylacetamide is not widely available. The following tables provide predicted spectral characteristics based on the known structure and data from similar compounds.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 0.8 - 1.8 | Multiplet | 11H | Cyclohexyl -CH₂ and -CH |
| 2.0 - 2.2 | Doublet | 2H | -CH₂-C=O |
| 5.3 - 5.6 | Broad Singlet | 2H | -NH₂ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| 25.5 - 26.5 | Cyclohexyl C4 |
| 26.0 - 27.0 | Cyclohexyl C3, C5 |
| 32.5 - 33.5 | Cyclohexyl C2, C6 |
| 37.0 - 38.0 | Cyclohexyl C1 |
| 44.0 - 45.0 | -CH₂-C=O |
| 175.0 - 176.0 | C=O |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3180 | Strong, Broad | N-H Stretch (Amide) |
| 2925, 2850 | Strong | C-H Stretch (Cyclohexyl) |
| 1640 - 1680 | Strong | C=O Stretch (Amide I) |
| 1550 - 1640 | Medium | N-H Bend (Amide II) |
Experimental Protocols
Plausible Synthesis of 2-Cyclohexylacetamide
A detailed experimental protocol for the synthesis of 2-Cyclohexylacetamide is not explicitly available in the reviewed literature. However, a plausible and common method for the preparation of primary amides is the reaction of an acid chloride with ammonia. The following is a proposed experimental protocol based on this general chemical transformation.
Objective: To synthesize 2-Cyclohexylacetamide from Cyclohexylacetyl chloride.
Materials:
-
Cyclohexylacetyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylacetyl chloride (1 equivalent) in dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution (3 equivalents) to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2-Cyclohexylacetamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Caption: Proposed workflow for the synthesis of 2-Cyclohexylacetamide.
Potential Biological Activity and Signaling Pathways
While specific biological signaling pathways for 2-Cyclohexylacetamide have not been detailed in the available literature, the broader class of acetamide derivatives is known to exhibit anticonvulsant properties.[5][6] The proposed mechanisms of action for these compounds generally involve the modulation of neuronal excitability.
The primary molecular targets for many anticonvulsant drugs are voltage-gated ion channels and neurotransmitter receptors.[1][3][7] It is plausible that 2-Cyclohexylacetamide could exert its effects through one or more of the following generalized pathways:
-
Modulation of Voltage-Gated Sodium Channels: By binding to voltage-gated sodium channels, the influx of sodium ions into neurons can be inhibited, leading to a reduction in the firing of action potentials and thereby suppressing seizure activity.
-
Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Acetamide derivatives may enhance GABAergic signaling by acting on GABA-A receptors, increasing the influx of chloride ions and hyperpolarizing the neuron, making it less likely to fire.[5]
Caption: Plausible signaling pathways for the anticonvulsant action of acetamide derivatives.
Solubility Profile (Qualitative)
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Sparingly Soluble to Soluble | The amide group can form hydrogen bonds with protic solvents. |
| Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF) | Soluble | The polar nature of the solvent can interact with the polar amide group. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Slightly Soluble to Insoluble | The nonpolar cyclohexyl group may allow for some interaction, but the polar amide group will limit solubility. |
This in-depth technical guide provides a foundational understanding of 2-Cyclohexylacetamide for research and development purposes. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate its biological activity and potential therapeutic applications.
References
- 1. Mechanisms of action of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. uhcl-ir.tdl.org [uhcl-ir.tdl.org]
- 7. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
